Cas no 886768-13-4 (Tert-butyl 2-(3-methoxyphenyl)piperazine-1-carboxylate)
Tert-butyl 2-(3-methoxyphenyl)piperazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- TERT-BUTYL 2-(3-METHOXYPHENYL)PIPERAZINE-1-CARBOXYLATE
- AB46453
- 1-N-Boc-2-(3-methoxyphenyl)piperazine
- 2-(3-METHOXY-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- Tert-butyl 2-(3-methoxyphenyl)piperazine-1-carboxylate
-
- Inchi: 1S/C16H24N2O3/c1-16(2,3)21-15(19)18-9-8-17-11-14(18)12-6-5-7-13(10-12)20-4/h5-7,10,14,17H,8-9,11H2,1-4H3
- InChI Key: AXKHIQYXWCIOCE-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCNCC1C1C=CC=C(C=1)OC)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 354
- XLogP3: 2
- Topological Polar Surface Area: 50.8
Tert-butyl 2-(3-methoxyphenyl)piperazine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A139003088-1g |
tert-Butyl 2-(3-methoxyphenyl)piperazine-1-carboxylate |
886768-13-4 | 95% | 1g |
$796.89 | 2023-08-31 | |
| Alichem | A139003088-5g |
tert-Butyl 2-(3-methoxyphenyl)piperazine-1-carboxylate |
886768-13-4 | 95% | 5g |
$2277.33 | 2023-08-31 | |
| Enamine | EN300-1877517-1g |
tert-butyl 2-(3-methoxyphenyl)piperazine-1-carboxylate |
886768-13-4 | 1g |
$986.0 | 2023-09-18 | ||
| Enamine | EN300-1877517-5g |
tert-butyl 2-(3-methoxyphenyl)piperazine-1-carboxylate |
886768-13-4 | 5g |
$2858.0 | 2023-09-18 | ||
| Enamine | EN300-1877517-10g |
tert-butyl 2-(3-methoxyphenyl)piperazine-1-carboxylate |
886768-13-4 | 10g |
$4236.0 | 2023-09-18 | ||
| Enamine | EN300-1877517-0.05g |
tert-butyl 2-(3-methoxyphenyl)piperazine-1-carboxylate |
886768-13-4 | 0.05g |
$827.0 | 2023-09-18 | ||
| Enamine | EN300-1877517-0.1g |
tert-butyl 2-(3-methoxyphenyl)piperazine-1-carboxylate |
886768-13-4 | 0.1g |
$867.0 | 2023-09-18 | ||
| Enamine | EN300-1877517-0.25g |
tert-butyl 2-(3-methoxyphenyl)piperazine-1-carboxylate |
886768-13-4 | 0.25g |
$906.0 | 2023-09-18 | ||
| Enamine | EN300-1877517-0.5g |
tert-butyl 2-(3-methoxyphenyl)piperazine-1-carboxylate |
886768-13-4 | 0.5g |
$946.0 | 2023-09-18 | ||
| Enamine | EN300-1877517-1.0g |
tert-butyl 2-(3-methoxyphenyl)piperazine-1-carboxylate |
886768-13-4 | 1g |
$1272.0 | 2023-05-26 |
Tert-butyl 2-(3-methoxyphenyl)piperazine-1-carboxylate Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on Tert-butyl 2-(3-methoxyphenyl)piperazine-1-carboxylate
Tert-butyl 2-(3-methoxyphenyl)piperazine-1-carboxylate: A Comprehensive Overview
Tert-butyl 2-(3-methoxyphenyl)piperazine-1-carboxylate (CAS No. 886768-13-4) is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This compound, with its unique structure and properties, has garnered attention due to its potential applications in drug development and material science. The molecule consists of a piperazine ring, a six-membered saturated ring with two nitrogen atoms, which is a common structural motif in various bioactive compounds. The substituents on the piperazine ring, namely the tert-butyl ester group and the 3-methoxyphenyl group, contribute to its distinct chemical properties and biological activity.
The synthesis of Tert-butyl 2-(3-methoxyphenyl)piperazine-1-carboxylate involves a series of well-established organic reactions, including nucleophilic substitution and esterification. The piperazine ring is often synthesized via the Hantzsch dihydropyridine synthesis or through the reaction of ammonia with an alkylene oxide. The introduction of the tert-butyl ester group and the 3-methoxyphenyl group requires precise control over reaction conditions to ensure high yield and purity. Recent advancements in catalytic methods and green chemistry have made the synthesis of this compound more efficient and environmentally friendly.
One of the most intriguing aspects of Tert-butyl 2-(3-methoxyphenyl)piperazine-1-carboxylate is its biological activity. Studies have shown that this compound exhibits potential as a modulator of various cellular pathways, making it a promising candidate for drug development. For instance, research has demonstrated its ability to interact with G-protein coupled receptors (GPCRs), which are critical targets for numerous therapeutic agents. The presence of the methoxyphenyl group enhances the compound's lipophilicity, which is essential for its bioavailability and ability to cross cellular membranes.
In addition to its pharmacological applications, Tert-butyl 2-(3-methoxyphenyl)piperazine-1-carboxylate has also been explored for its role in materials science. The piperazine moiety is known for its ability to form coordination polymers and metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and sensing technologies. Recent studies have highlighted the potential of this compound as a building block for constructing MOFs with high surface area and selectivity.
The physical properties of Tert-butyl 2-(3-methoxyphenyl)piperazine-1-carboxylate are equally noteworthy. Its molecular weight is approximately 355 g/mol, and it exists as a white crystalline solid under standard conditions. The compound has a melting point of around 150°C and is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
From an environmental standpoint, the degradation pathways of Tert-butyl 2-(3-methoxyphenyl)piperazine-1-carboxylate have been studied to assess its potential impact on ecosystems. Research indicates that the compound undergoes biodegradation under aerobic conditions, with microbial communities playing a key role in its breakdown. This information is crucial for ensuring that the compound's use does not pose significant risks to environmental health.
In conclusion, Tert-butyl 2-(3-methoxyphenyl)piperazine-1-carboxylate (CAS No. 886768-13-4) is a versatile compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methods and biological studies, positions it as a valuable tool in both academic research and industrial applications. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in the advancement of science and technology.
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